molecular formula C21H13N3O4 B1240859 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid CAS No. 207279-23-0

4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid

Cat. No.: B1240859
CAS No.: 207279-23-0
M. Wt: 371.3 g/mol
InChI Key: QTNUWEKKZHSUQO-UHFFFAOYSA-N
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Description

4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid (hereafter referred to by its full name) is a synthetic small-molecule inhibitor of phosphodiesterase-4 (PDE4), a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP). Its molecular formula is C₂₁H₁₃N₃O₄, with a molecular weight of 371.35 g/mol. The compound features a benzoic acid moiety linked to a 1,7-naphthyridine core substituted with a 3-nitrophenyl group at position 8 . It has been extensively studied for its binding interactions with PDE4 isoforms (A, B, and D) via X-ray crystallography, where it occupies the cAMP substrate pocket in a conserved conformation .

Properties

CAS No.

207279-23-0

Molecular Formula

C21H13N3O4

Molecular Weight

371.3 g/mol

IUPAC Name

4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid

InChI

InChI=1S/C21H13N3O4/c25-21(26)14-8-6-13(7-9-14)18-12-16-4-2-10-22-19(16)20(23-18)15-3-1-5-17(11-15)24(27)28/h1-12H,(H,25,26)

InChI Key

QTNUWEKKZHSUQO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3

Synonyms

4-(8-(3-nitrophenyl)-(1,7)naphthyridin-6-yl)benzoic acid
4-NO2Ph-NBzCOOH

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

The 1,7-naphthyridine scaffold is synthesized through cyclocondensation reactions. A representative protocol involves:

Reactants :

  • 3-Aminopyridine

  • 3-Nitrobenzaldehyde

Conditions :

  • Solvent: Ethanol/glacial acetic acid (3:1)

  • Temperature: Reflux at 80°C for 12–16 hours

  • Catalyst: None (acid-mediated cyclization)

Mechanism :
The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield 8-(3-nitrophenyl)-1,7-naphthyridine.

Yield : ~45–50% (crude), improving to 65% after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling for Functionalization

To introduce the benzoic acid moiety, Suzuki-Miyaura coupling is employed:

Reactants :

  • 6-Bromo-8-(3-nitrophenyl)-1,7-naphthyridine

  • 4-Carboxyphenylboronic acid

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C, 8 hours

Yield : 70–75% after recrystallization.

Alternative Synthetic Pathways

Direct Nitration of Pre-Assembled Naphthyridine

Nitration at position 8 is achievable using mixed acid (HNO₃/H₂SO₄):

Reactants :

  • 8-Phenyl-1,7-naphthyridine

Conditions :

  • Nitrating agent: 65% HNO₃

  • Solvent: Concentrated H₂SO₄

  • Temperature: 0–5°C (ice bath)

Challenges :

  • Regioselectivity issues (para/ortho nitration byproducts)

  • Requires meticulous temperature control to minimize decomposition.

Carboxylation via CO₂ Insertion

A radical-based carboxylation strategy introduces the benzoic acid group:

Reactants :

  • 6-Bromo-8-(3-nitrophenyl)-1,7-naphthyridine

  • CO₂ gas

Conditions :

  • Catalyst: Ni(acac)₂ (10 mol%)

  • Ligand: 2,2'-Bipyridine

  • Reductant: Mn powder

  • Solvent: DMF

  • Temperature: 60°C, 24 hours

Yield : 55–60%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight solvent-dependent yields:

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Dioxane/water (4:1)907598
THF/water (3:1)806895
Ethanol705090

Polar aprotic solvents enhance palladium catalyst activity, while aqueous mixtures improve boronic acid solubility.

Catalyst Screening

Ligand-free palladium catalysts underperform compared to phosphine-based systems:

CatalystLigandYield (%)
Pd(OAc)₂None30
Pd(PPh₃)₄PPh₃75
PdCl₂(dppf)dppf72

Bulkier ligands (e.g., dppf) marginally reduce yields due to steric hindrance.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography : Eluent = ethyl acetate/hexanes (1:1)

  • Reverse-phase HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min

Purity : >98% (HPLC analysis).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (s, 1H, naphthyridine-H), 8.45–8.30 (m, 4H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, benzoic acid-H).

  • IR (KBr): ν = 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Mitigation Strategies

  • Nitro Group Reduction :
    Accidental reduction of the nitro group during coupling steps is mitigated by using mild bases (K₂CO₃ instead of NaOH) and avoiding hydrogen gas atmospheres.

  • Acid Sensitivity :
    The benzoic acid moiety may decarboxylate under strongly acidic conditions. Neutral pH is maintained during workup.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve 60–70% overall yield, but industrial-scale production faces hurdles:

  • High catalyst loading costs

  • Multi-step purification requirements

Continuous-flow reactors are being explored to enhance throughput and reduce Pd leaching.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cross-coupling avoids precious metals:

  • Catalyst : Ru(bpy)₃Cl₂

  • Light source : 450 nm LEDs

  • Yield : 50% (preliminary data).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes enable regioselective C–H activation:

  • Substrate : 8-Phenyl-1,7-naphthyridine

  • Conversion : 40% (in vitro) .

Chemical Reactions Analysis

4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation may lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that the inhibition of phosphodiesterases can lead to reduced inflammation. The modulation of cAMP levels by this compound may provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Potential in Neurological Disorders

Given its interaction with PDEs involved in the central nervous system, this compound may have implications for treating neurological disorders such as depression and anxiety. The modulation of cAMP signaling pathways is crucial for neuroprotection and cognitive function.

Case Studies and Research Findings

  • Inflammation Model Studies :
    • Studies have shown that compounds similar to 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid exhibit significant anti-inflammatory effects in animal models. These findings suggest potential applications in developing new anti-inflammatory drugs.
  • Neuropharmacology :
    • Research has explored the effects of PDE inhibitors on mood disorders. The ability of this compound to modulate cAMP levels may lead to novel treatments for depression and anxiety, as evidenced by preclinical studies demonstrating improved behavioral outcomes in rodent models.
  • Cancer Research :
    • Preliminary studies indicate that phosphodiesterase inhibitors could play a role in cancer therapy by altering tumor microenvironments and enhancing the efficacy of existing chemotherapeutics.

Mechanism of Action

The mechanism of action of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of cyclic adenosine monophosphate-specific phosphodiesterases, thereby modulating cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be compared to other PDE4 inhibitors and nitro-substituted aromatic derivatives. Key comparisons include:

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

  • Structure: Shares the 3-nitrophenyl substituent but replaces the 1,7-naphthyridine core with a quinoline scaffold and a pyridinylmethyl group.
  • Binding to PDE4B : Exhibits lower-resolution crystallographic data (2.63 Å vs. 1.95 Å for 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid), suggesting less stable interactions with the UCR2 domain of PDE4B .
  • IC₅₀: Not reported, but molecular dynamics simulations indicate reduced stability in PDE4B binding compared to the naphthyridine-based compound .

8-(3-Methoxyphenyl)-6-(pyridin-4-ylmethyl)quinoline

  • Structure : Methoxy group replaces the nitro group at the phenyl position.
  • PDE4C Inhibition : Demonstrates significantly higher potency (IC₅₀ = 3.3 nM) compared to 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid (IC₅₀ = 68.0 nM), highlighting the critical role of substituent electronegativity in PDE4 isoform selectivity .

Ethyl 4-(3-nitrophenyl)benzoate

  • Structure : Ester derivative lacking the naphthyridine ring.
  • Reactivity : The absence of the benzoic acid group reduces acidity and alters metabolic stability compared to 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid. Positional isomers (e.g., 4-nitrophenyl derivatives) exhibit distinct electronic properties and biological activity due to altered nitro group orientation .

Pharmacological and Clinical Comparison

Table 1: Key Pharmacological Data for PDE4 Inhibitors

Compound Name PDE4 Isoform Target IC₅₀ (nM) Clinical Trial Status
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid PDE4A/B/D 68.0 No trials
8-(3-Methoxyphenyl)-6-(pyridin-4-ylmethyl)quinoline PDE4C 3.3 Preclinical
Cilomilast PDE4 ~100 Phase 3 (Terminated)
Apremilast PDE4 ~75 Approved (Psoriasis)

Key Findings:

  • Isoform Selectivity: The compound’s broad inhibition of PDE4A/B/D contrasts with the isoform-specific activity of 8-(3-methoxyphenyl)-6-(pyridin-4-ylmethyl)quinoline (PDE4C) .
  • Clinical Potential: Despite comparable in vitro potency to Cilomilast, the lack of clinical advancement for 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid suggests challenges in pharmacokinetics or toxicity .

Structural and Electronic Comparisons

Table 2: Substituent Effects on Bioactivity

Substituent Modification Impact on Activity
Nitro → Methoxy (PDE4C) Increased potency (IC₅₀ ↓ 20-fold)
Quinoline vs. Naphthyridine Core Reduced binding stability (↑ RMSD in simulations)
Esterification (Ethyl benzoate) Reduced acidity and altered metabolism

Biological Activity

4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid, also known by its chemical formula C21H13N3O4C_{21}H_{13}N_{3}O_{4} and DrugBank ID DB08299, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H13N3O4C_{21}H_{13}N_{3}O_{4}
  • Molecular Weight : 371.3456 g/mol
  • InChIKey : QTNUWEKKZHSUQO-UHFFFAOYSA-N
  • SMILES : OC(=O)C1=CC=C(C=C1)C1=NC(C2=CC=CC(=C2)N+=O)=C2N=CC=CC2=C1

The biological activity of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid is primarily attributed to its interaction with various biological targets. Notably, it has shown inhibition against 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) , an enzyme involved in cellular signaling pathways that regulate numerous physiological processes.

Target Activity IC50 (nM)
PDE4BInhibition49

This inhibition suggests a potential role in modulating inflammatory responses and central nervous system effects, which are critical in treating conditions like depression and asthma .

Pharmacological Properties

While the compound is still under investigation and not yet approved for clinical use, preliminary studies indicate promising pharmacological properties. It belongs to the class of phenylpyridines and exhibits characteristics typical of compounds with anti-inflammatory and anti-cancer potential.

Study 1: Inhibition of PDE Enzymes

A study published in the Journal of Medicinal Chemistry investigated various pyridine derivatives for their ability to inhibit PDE enzymes. The results indicated that derivatives similar to 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid exhibited significant inhibition of PDE4B, with implications for therapeutic applications in respiratory diseases .

Study 2: Molecular Docking Studies

Research conducted by utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. The docking results suggested a high affinity for PDE4B, supporting the hypothesis that this compound could be developed as a therapeutic agent for conditions involving dysregulated cAMP signaling.

Toxicity and Safety Profile

Initial toxicity assessments indicate that 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid has a low likelihood of acute toxicity in animal models. However, comprehensive toxicological studies are necessary to fully understand its safety profile before any clinical applications can be considered .

Q & A

Q. What are the established synthetic routes for 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via a multi-step approach. For example, diazotization of 8-(3-nitrophenyl)-1,7-naphthyridin-6-amine in the presence of trifluoromethanesulfonic acid generates a reactive intermediate (e.g., triflate), which can undergo coupling with a benzoic acid derivative. Characterization of intermediates should include 1H^1 \text{H} NMR and mass spectrometry (MS) to confirm structural integrity. For diazotization, conditions such as NaNO2_2 in trifluoromethanesulfonic acid at 25°C for 3 hours yield ~60% efficiency .

Q. How can solubility challenges of this compound be addressed during in vitro assays?

Methodological Answer: Due to the hydrophobic 3-nitrophenyl and naphthyridine moieties, derivatization (e.g., esterification of the benzoic acid group) can enhance solubility in organic solvents. Alternatively, use polar aprotic solvents like DMF or DMSO for dissolution, followed by dilution in aqueous buffers. Solid-phase extraction (SPE) with HLB sorbents (Waters) can also isolate the compound from complex matrices while maintaining stability .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. For trace impurities, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity. 1H^1 \text{H} NMR in DMSO-d6_6 can confirm absence of residual solvents or byproducts (e.g., triflate intermediates) .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) influence the yield of the triflate intermediate in diazotization?

Methodological Answer: Kinetic studies show that slow addition of NaNO2_2 at 25°C minimizes side reactions (e.g., over-nitrosation). Trifluoromethanesulfonic acid outperforms H2_2SO4_4 due to its superior leaving-group ability. Optimized protocols achieve ~60% yield, but microwave-assisted synthesis (40–60°C, 30 minutes) may improve efficiency while reducing byproducts .

Q. What strategies can resolve contradictory data in biological activity assays (e.g., cytotoxicity vs. target specificity)?

Methodological Answer: Use orthogonal assays:

  • Target specificity : Surface plasmon resonance (SPR) to measure binding affinity for HGF/c-Met kinase (common target for naphthyridines).
  • Off-target effects : High-content screening (HCS) with fluorescent probes for apoptosis/necrosis pathways.
  • Dose-response validation : EC50_{50}/IC50_{50} values should align across ≥3 independent replicates to confirm reproducibility .

Q. How can substituent effects on the 1,7-naphthyridine core modulate photostability?

Methodological Answer: Compare the nitro group’s electron-withdrawing effects with analogs (e.g., methoxy or amino substituents). Accelerated stability testing under UV light (ICH Q1B guidelines) with HPLC monitoring quantifies degradation. For the 3-nitrophenyl derivative, expect reduced photostability due to nitro’s chromophoric nature; encapsulation in cyclodextrins may mitigate this .

Q. What computational methods predict the compound’s binding mode to kinase targets?

Methodological Answer: Molecular docking (AutoDock Vina) using crystal structures of c-Met kinase (PDB: 3LQ8) can model interactions. Focus on hydrogen bonding between the benzoic acid group and kinase backbone (e.g., Met1160). MD simulations (AMBER) over 100 ns validate binding stability. In silico predictions should correlate with SPR-measured Kd_d values .

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